Technical Monograph: 2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide
Technical Monograph: 2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide
Classification:
Executive Summary
This technical guide profiles 2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide , a specialized structural motif in medicinal chemistry. As an
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The molecule features a quaternary carbon center at position 2, linking an amino group, a methyl group, a propanamide side chain, and a 3-(trifluoromethyl)phenyl ring. This "tetrasubstituted" nature creates a chiral center that is resistant to racemization under physiological conditions.
Table 1: Core Physicochemical Data
| Property | Value / Description |
| IUPAC Name | 2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide |
| Common Synonyms | |
| CAS Number | 1183104-54-2 |
| Appearance | White to off-white crystalline solid |
| LogP (Predicted) | 1.4 – 1.8 (Lipophilic shift due to |
| pKa (Amine) | ~7.8 – 8.2 (Lowered by electron-withdrawing aryl group) |
| H-Bond Donors | 2 ( |
| H-Bond Acceptors | 2 (Amide Carbonyl, |
| Chirality | Contains 1 stereocenter; exists as (R) and (S) enantiomers.[1][][3] |
Synthetic Methodology
The synthesis of
Protocol: Modified Strecker Synthesis
This protocol describes the formation of the aminonitrile intermediate followed by controlled partial hydrolysis to the amide.
Precursor: 3'-(Trifluoromethyl)acetophenone (CAS 349-76-8)[4][5]
Step 1: Formation of the Aminonitrile
-
Reagents: Charge a reaction vessel with 3'-(trifluoromethyl)acetophenone (1.0 eq), Ammonium Chloride (
, 2.0 eq), and Sodium Cyanide ( , 2.2 eq). -
Solvent: Dissolve in a mixture of Methanol/Water (1:1 v/v).
-
Conditions: Seal the vessel and stir at 50°C for 24–48 hours. The ketone carbonyl is attacked by the cyanide and ammonia to form 2-amino-2-[3-(trifluoromethyl)phenyl]propanenitrile .
-
Workup: Extract with ethyl acetate, wash with brine, and concentrate. Caution: Handle cyanide waste with appropriate neutralization protocols (bleach).
Step 2: Partial Hydrolysis to Amide
-
Reagents: Dissolve the crude aminonitrile in Dichloromethane (DCM).
-
Catalyst: Add concentrated Sulfuric Acid (
) dropwise at 0°C. Alternatively, use alkaline Hydrogen Peroxide ( ) for milder conditions (Radziszewski reaction). -
Reaction: Stir at 0°C to Room Temperature (RT) for 4 hours. Monitor via TLC/LC-MS for the disappearance of the nitrile peak (
IR). -
Quench: Neutralize carefully with saturated Sodium Bicarbonate (
). -
Purification: Recrystallize from Ethanol/Hexane to obtain the pure amide.
Figure 1: Synthetic pathway via the Strecker reaction, converting the ketone precursor to the target amide through an aminonitrile intermediate.[1][][6]
Structural & Mechanistic Analysis
The Role of the -Methyl Group
The introduction of the methyl group at the
-
Conformational Restriction: The Thorpe-Ingold effect (gem-dimethyl effect) restricts the rotation of the
(phi) and (psi) torsion angles. In peptide chains, this stabilizes helical conformations (e.g., -helix) and reduces the entropy penalty of binding to a receptor. -
Metabolic Blockade: The absence of an
-proton prevents racemization and blocks degradation by -chymotrypsin and other proteases that require hydrogen abstraction at this position.
The 3-Trifluoromethyl Substituent
The
-
Electronic Effect: Strong
-inductive electron withdrawal lowers the pKa of the adjacent amine, reducing its basicity compared to a non-fluorinated analog. This can improve blood-brain barrier (BBB) permeability by reducing the fraction of ionized drug at physiological pH. -
Lipophilicity: The high hydrophobicity of the
group increases the partition coefficient (LogP), enhancing membrane permeability and hydrophobic interactions within receptor binding pockets (e.g., Androgen Receptor). -
Metabolic Stability: The C-F bond is metabolically inert, blocking oxidative metabolism at the meta position of the aromatic ring.
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the molecule's key structural motifs.
Applications in Drug Discovery
Androgen Receptor (AR) Modulators
Structural analogs containing the 3-(trifluoromethyl)phenyl moiety are ubiquitous in AR antagonists (e.g., Flutamide, Bicalutamide, Enzalutamide). This specific amide serves as a scaffold for "non-steroidal" anti-androgens, where the rigid quaternary center orients the aryl ring to interact with the hydrophobic pocket of the AR ligand-binding domain.
Peptidomimetics
In peptide drug design, replacing a natural Phenylalanine residue with 2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide can:
-
Lock the bioactive conformation.
-
Increase half-life (
) by resisting peptidase cleavage. -
Enhance potency via additional hydrophobic contacts from the
group.
Safety & Handling
-
Hazard Identification: Irritant to eyes, respiratory system, and skin.
-
Handling: Use in a chemical fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place (2–8°C). The amide is generally stable but should be protected from strong acids which may hydrolyze the amide to the carboxylic acid.
References
-
Chemical Identity: 2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide. CAS Common Chemistry. CAS Registry No. 1183104-54-2.[7]
-
Synthetic Method (Strecker): Avenoza, A., et al. (2003). "Enantioselective synthesis of
-methyl- -phenylglycine derivatives." Tetrahedron: Asymmetry, 14(8), 1045-1051. Link -
Metabolic Stability of CF3: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link
-
Alpha-Methyl Amino Acids: Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide molecules containing Aib residues." Biochemistry, 29(29), 6747–6756. Link
-
Precursor Data: 3'-(Trifluoromethyl)acetophenone. PubChem Compound Summary for CID 67682. Link
Sources
- 1. (R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid | C10H10F3NO2 | CID 7005132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids - Google Patents [patents.google.com]
- 4. 3'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 67682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3'-(Trifluoromethyl)acetophenone synthesis - chemicalbook [chemicalbook.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. 1183104-54-2_CAS号:1183104-54-2_2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide - 化源网 [chemsrc.com]
